molecular formula C13H13ClN2O2 B060965 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid CAS No. 175137-17-4

1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B060965
CAS No.: 175137-17-4
M. Wt: 264.71 g/mol
InChI Key: RTLVBOYPVGHHGC-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a high-purity pyrazole carboxylic acid derivative of significant interest in medicinal chemistry and pharmacological research. This compound serves as a critical synthetic intermediate and a versatile scaffold for the development of novel bioactive molecules. Its structure, featuring a 4-chlorophenyl group and a propyl side chain, is engineered for targeted interaction with biological systems, making it particularly valuable for probing enzyme active sites and receptor binding pockets. Researchers utilize this chemical in structure-activity relationship (SAR) studies to optimize potency and selectivity, especially in the design of ligands for cannabinoid and other G-protein coupled receptors (GPCRs). Its carboxylic acid functional group allows for straightforward derivatization into amides, esters, and other conjugates, facilitating the exploration of pharmacophore models and the development of potential enzyme inhibitors or receptor modulators. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-2-3-12-11(13(17)18)8-15-16(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLVBOYPVGHHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380575
Record name 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728533
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175137-17-4
Record name 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-17-4
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Preparation Methods

Cyclocondensation of β-Ketoester and 4-Chlorophenylhydrazine

The pyrazole ring is constructed via the reaction of a β-ketoester (e.g., ethyl 3-oxohexanoate) with 4-chlorophenylhydrazine. This step determines the regiochemistry of the substituents:

  • Reactants :

    • Ethyl 3-oxohexanoate (1.0 equiv)

    • 4-Chlorophenylhydrazine (1.1 equiv)

  • Conditions :

    • Solvent: Anhydrous ethanol (100 mL/g substrate)

    • Temperature: Reflux at 80°C for 6–8 hours

    • Catalyst: Acetic acid (5 mol%)

The reaction proceeds through enolate formation, followed by nucleophilic attack of the hydrazine’s amino group on the carbonyl carbons, culminating in cyclodehydration.

Key Data :

ParameterValue
Yield65–75% (crude)
Purity (HPLC)90–92%
Characterization1H^1H NMR, IR, MS

Purification and Isolation

The crude ester is purified via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate 4:1). The product, ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, exhibits the following properties:

PropertyValue
Boiling Point411.2 ± 40.0 °C (predicted)
Density1.20 ± 0.1 g/cm³
pKa-1.87 ± 0.10

Hydrolysis to this compound

Basic Hydrolysis (Saponification)

The ethyl ester is converted to the carboxylic acid under alkaline conditions:

  • Reactants :

    • Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate (1.0 equiv)

    • Sodium hydroxide (3.0 equiv)

  • Conditions :

    • Solvent: Water/ethanol (3:1 v/v, 50 mL/g substrate)

    • Temperature: 90–100°C for 4–6 hours

The reaction mixture is acidified with concentrated HCl to pH 2–3, precipitating the carboxylic acid.

Key Data :

ParameterValue
Yield85–90%
Purity (HPLC)≥98%
Melting Point172–174°C (dec.)

Acidic Hydrolysis

Alternative hydrolysis using hydrochloric acid:

  • Conditions :

    • 15% HCl (aq), reflux for 8–10 hours

    • Neutralization with NaHCO₃

This method avoids strong bases but may require longer reaction times.

Optimization and Mechanistic Insights

Regiochemical Control

The position of substituents on the pyrazole ring is governed by the electronic and steric effects of the β-ketoester and hydrazine. Methyl groups in analogous syntheses preferentially occupy the N1 and C3 positions, while bulkier groups (e.g., propyl) migrate to C5 due to reduced steric hindrance during cyclization.

Solvent and Temperature Effects

  • Ethanol vs. Dichloroethane : Ethanol facilitates proton transfer in cyclization, whereas dichloroethane improves yields for electron-deficient hydrazines.

  • Reaction Monitoring : TLC (Rf 0.4 in hexane/ethyl acetate 3:1) ensures completion before workup.

Comparative Analysis of Hydrolysis Methods

ParameterBasic HydrolysisAcidic Hydrolysis
Reaction Time 4–6 hours8–10 hours
Yield 85–90%75–80%
Byproducts MinimalEster degradation
Equipment Standard glasswareAcid-resistant reactors

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids with higher oxidation states, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid has garnered attention for its potential therapeutic effects. Research indicates that it may act as an anti-inflammatory and analgesic agent. The compound's structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

Case Studies

  • Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of pyrazole derivatives, including this compound. Results indicated a significant reduction in inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .
  • Analgesic Effects : Another investigation focused on the analgesic effects of similar pyrazole compounds, revealing that they could effectively alleviate pain in preclinical models. This positions this compound as a promising candidate for pain management therapies .

Agricultural Applications

The compound has also been studied for its herbicidal properties. Research indicates that it can inhibit the growth of certain weed species, making it valuable in agricultural settings.

Case Studies

  • Herbicidal Activity : A research paper published in Pest Management Science demonstrated that derivatives of pyrazole compounds exhibited significant herbicidal activity against various weed species. The study highlighted the effectiveness of this compound in controlling weed populations without adversely affecting crop yield .

Material Science

Recent studies have explored the use of this compound in material science, particularly in the development of new polymers and coatings with enhanced properties.

Case Studies

  • Polymer Development : Research conducted by a team at a leading university investigated the incorporation of pyrazole derivatives into polymer matrices to improve thermal stability and mechanical strength. The findings indicated that adding this compound significantly enhanced the performance characteristics of the resulting materials .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Pyrazole Core

(a) 1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS: 306936-60-7)
  • Structure : Differs by having two chlorine atoms on the phenyl ring (3,5-dichlorophenyl vs. 4-chlorophenyl).
  • Impact : Enhanced electron-withdrawing effects may increase acidity of the carboxylic acid group and alter binding affinity in biological targets. However, the additional chlorine could reduce solubility due to higher lipophilicity .
(b) 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: MFCD07357362)
  • Structure : Replaces the 4-chlorophenyl group with a simple phenyl ring and substitutes propyl with isopropyl.
  • The branched isopropyl group increases steric hindrance, possibly affecting molecular interactions in enzymatic pockets .
(c) 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (CAS: 128537-49-5)
  • Structure : Chlorine is on the pyrazole ring (position 4), and a methyl group replaces the 4-chlorophenyl substituent.
  • Impact : The chlorine’s position directly on the pyrazole core may enhance ring stability and alter electronic distribution, influencing reactivity in substitution reactions. The smaller methyl group reduces molecular weight (MW: 202.64 vs. 264.71), likely improving solubility .

Physicochemical and Commercial Comparison

Compound Name CAS Number Molecular Weight Key Substituents Price (1g) Commercial Availability
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid 175137-17-4 264.71 4-Chlorophenyl, propyl, COOH €95 CymitQuimica
1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid - 230.25 Phenyl, propyl, COOH €152 CymitQuimica
1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid 306936-60-7 299.15 3,5-Dichlorophenyl, propyl, COOH Inquiry J & K SCIENTIFIC LTD.

Key Observations :

  • The 4-chlorophenyl variant is priced lower than its non-chlorinated analog, possibly due to streamlined synthesis or higher demand .
  • Dichlorinated analogs (e.g., 3,5-dichloro) are less commercially available, likely due to synthetic complexity or niche applications .

Biological Activity

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 175137-17-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique molecular structure, has been studied for its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.

The chemical formula for this compound is C13H13ClN2O2C_{13}H_{13}ClN_2O_2, with a molecular weight of approximately 264.71 g/mol. Its structural representation includes a pyrazole ring substituted with a propyl group and a chlorophenyl moiety, contributing to its biological activity.

PropertyValue
CAS Number175137-17-4
Molecular FormulaC13H13ClN2O2
Molecular Weight264.71 g/mol
IUPAC Name1-(4-chlorophenyl)-5-propylpyrazole-4-carboxylic acid
PubChem CID2777583

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific activities of this compound have been explored in various studies.

Anti-Cancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 (Breast Cancer) : The compound demonstrated an IC50 value indicating effective inhibition of cell growth.
  • NCI-H460 (Lung Cancer) : Exhibited potent anticancer activity with documented growth inhibition rates.

In a comparative study, the compound was evaluated alongside other pyrazole derivatives, revealing its potential as an effective agent against multiple cancer types.

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound were assessed using various in vitro models. For example:

  • Carrageenan-Induced Edema : The compound showed promising results in reducing inflammation comparable to standard anti-inflammatory drugs like ibuprofen.

The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, which are critical in the inflammatory response.

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

  • Antitumor Screening : A study conducted by the National Cancer Institute evaluated several pyrazole derivatives for antitumor activity. The results indicated that compounds similar to 1-(4-chlorophenyl)-5-propyl exhibited significant activity against various tumor cell lines with GI50 values in the low micromolar range .
  • Mechanistic Studies : Research has indicated that this compound may exert its anticancer effects through apoptosis induction in cancer cells. This was evidenced by increased markers of apoptosis in treated cell lines compared to controls .
  • Comparative Efficacy : In a comparative analysis with other pyrazole derivatives, 1-(4-chlorophenyl)-5-propyl was found to be one of the most potent inhibitors against specific cancer cell lines, showcasing its potential as a lead compound for further drug development .

Q & A

Q. What are the common synthetic routes for 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors like β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives (e.g., 4-chlorophenylhydrazine) under reflux in polar solvents (e.g., ethanol). Subsequent hydrolysis of the ester intermediate (e.g., using NaOH/HCl) yields the carboxylic acid. Reaction conditions such as temperature, solvent polarity, and stoichiometry critically affect yield. For example, elevated temperatures (80–120°C) and anhydrous conditions minimize side reactions during cyclization . Substituent effects (e.g., propyl vs. methyl groups) may alter steric hindrance and electronic density, necessitating optimization via trial runs .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations at ~1500–1600 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., propyl chain integration, aromatic proton splitting patterns).
  • Single-Crystal X-ray Diffraction : Provides unambiguous structural confirmation, including bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles between aromatic rings. High data-to-parameter ratios (>14:1) and low R factors (<0.1) ensure reliability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in spectral data for pyrazole-4-carboxylic acid derivatives?

Methodological Answer: Discrepancies in experimental vs. theoretical spectra (e.g., NMR chemical shifts, IR frequencies) arise from approximations in solvent effects or conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model optimized geometries and vibrational modes, enabling direct comparison with experimental data. For instance, deviations in calculated vs. observed C=O stretching frequencies may indicate hydrogen bonding in the solid state, which can be confirmed via X-ray crystallography .

Q. What strategies optimize regioselectivity during pyrazole ring formation when using substituted hydrazines?

Methodological Answer: Regioselectivity in pyrazole synthesis is influenced by electronic and steric factors. Electron-withdrawing groups (e.g., 4-chlorophenyl) direct hydrazine attack to the less hindered carbonyl carbon. Computational reaction pathway analysis (e.g., using quantum chemical calculations) predicts intermediates and transition states, guiding solvent selection (e.g., DMF for polar intermediates) and catalyst use (e.g., acetic acid for protonation control) .

Q. How can Design of Experiments (DOE) methodologies improve synthesis optimization?

Methodological Answer: DOE reduces experimental iterations by systematically varying factors (e.g., temperature, molar ratios, solvent volume). A fractional factorial design identifies critical parameters, while response surface methodology (RSM) models interactions. For example, a Central Composite Design (CCD) can optimize yield and purity by balancing reaction time (60–120 min) and temperature (70–110°C), validated via ANOVA (p < 0.05) .

Data Analysis and Structural Ambiguities

Q. How are crystallographic data discrepancies (e.g., bond length variations) addressed in structural validation?

Methodological Answer: Crystallographic discrepancies (e.g., C-C bond lengths varying by ±0.02 Å across studies) are resolved by refining data against high-resolution datasets (e.g., synchrotron sources) and validating via Hirshfeld surface analysis. For example, intermolecular interactions (e.g., π-π stacking in aromatic rings) may distort bond lengths, requiring multipole refinement models .

Q. What analytical approaches differentiate polymorphic forms of this compound?

Methodological Answer: Polymorphism is assessed via:

  • PXRD : Distinct diffraction patterns (e.g., peak splitting at 2θ = 15–25°).
  • DSC/TGA : Thermal events (e.g., melting points varying by 5–10°C between forms).
  • Solid-State NMR : Chemical shift differences in ¹³C spectra due to crystal packing .

Reaction Mechanism and Kinetic Studies

Q. What mechanistic insights explain the role of propyl substituents in stabilizing intermediates?

Methodological Answer: The propyl chain enhances steric stabilization of intermediates during cyclization. Kinetic studies (e.g., monitoring via in-situ IR) reveal that bulky substituents slow enolization but reduce side-product formation (e.g., dimerization). Isotopic labeling (e.g., ¹⁵N hydrazine) tracks nitrogen incorporation into the pyrazole ring .

Q. How do solvent polarity and protic/aprotic nature influence reaction kinetics?

Methodological Answer: Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, accelerating cyclization. Protic solvents (e.g., ethanol) slow reactions due to hydrogen bonding with nucleophiles. Solvent effects are quantified via Kamlet-Taft parameters (e.g., π* polarity, β hydrogen-bond acceptance) .

Advanced Applications and Functionalization

Q. What methodologies enable selective functionalization of the pyrazole ring for bioactivity studies?

Methodological Answer: Electrophilic substitution (e.g., nitration at position 3) or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) modifies the ring. Protecting groups (e.g., tert-butyl for the carboxylic acid) ensure regioselectivity. Bioactivity is screened via in silico docking (e.g., AutoDock Vina) followed by in vitro assays .

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